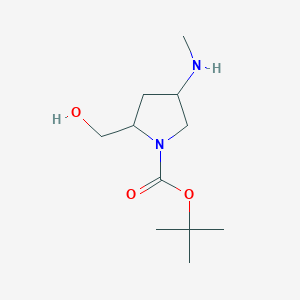![molecular formula C12H9N3OS B8559407 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one](/img/structure/B8559407.png)
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one
Übersicht
Beschreibung
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one is a heterocyclic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno ring fused to a pyridazine ring, with an amino group at the 5-position and a phenyl group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridazine derivatives under specific conditions. For instance, the reaction of 2-aminothiophene with hydrazine derivatives can lead to the formation of the desired pyridazinone structure. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the amino group .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties, warranting further investigation.
Wirkmechanismus
The mechanism of action of 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-phenylthieno[2,3-d]pyrimidin-4-ylamine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
4-chloro-5-phenylthieno[2,3-d]pyrimidine: Contains a chloro group at the 4-position instead of an amino group.
Uniqueness
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H9N3OS |
|---|---|
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C12H9N3OS/c13-15-12(16)9-6-7-17-11(9)10(14-15)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI-Schlüssel |
BDUZDELFQZITKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B8559328.png)
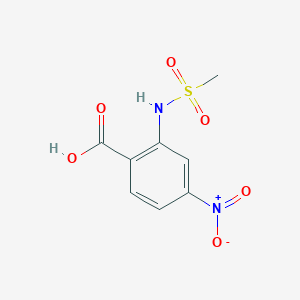
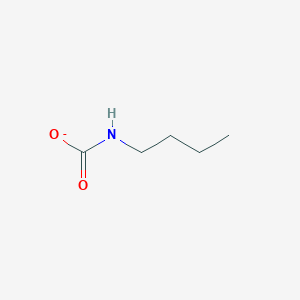
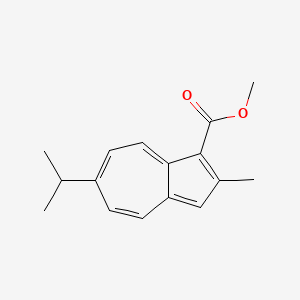
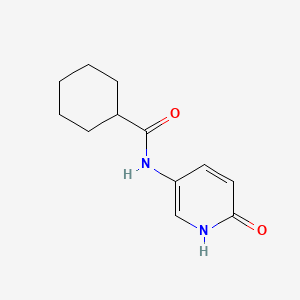
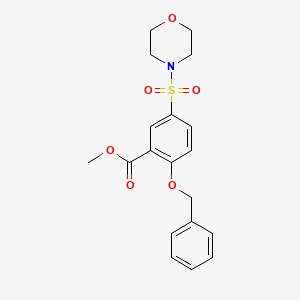
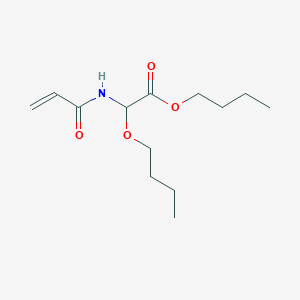
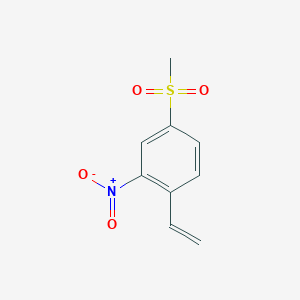
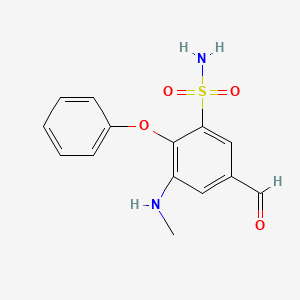
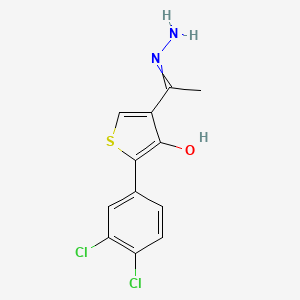
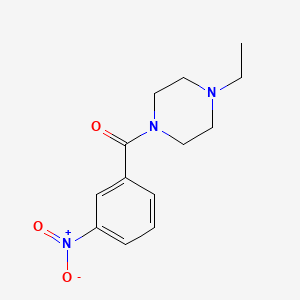
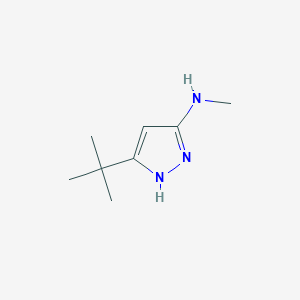
![4,7,13,16-Tetraoxa-1,10,21-triazabicyclo[8.8.5]tricosane-19,23-dione](/img/structure/B8559426.png)
